molecular formula C11H12ClFN2 B1443212 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride CAS No. 1258639-83-6

6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride

Cat. No. B1443212
M. Wt: 226.68 g/mol
InChI Key: WYRAOBXXXLBTPK-UHFFFAOYSA-N
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Description

6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is a chemical compound with the CAS Number: 1258639-83-6 . It has a molecular weight of 226.68 . The IUPAC name for this compound is 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride .


Molecular Structure Analysis

The InChI code for 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is 1S/C11H11FN2.ClH/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10;/h1-2,5,13-14H,3-4,6H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

1. Radiopharmaceutical Development

6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride, specifically its derivative [(18) F]T807, has been identified as a promising PET radiopharmaceutical for imaging paired helical filaments of tau, which are significant in the study of neurodegenerative diseases such as Alzheimer's. A simplified one-step method for the synthesis of [(18) F]T807 has been developed, potentially facilitating widespread clinical use of this radiopharmaceutical (Shoup et al., 2013).

2. Antineoplastic Agent Synthesis

Research has been conducted on compounds derived from 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride for their potential as antineoplastic agents. One study synthesized derivatives and tested their antitumor activity in vitro and in vivo, indicating that certain compounds, particularly 1-[[3-(Dialkylamino)propyl]-amino]-4-methyl-9-hydroxy-5H-pyrido[4,3- b]benzo[e]indoles, show promise as new classes of antineoplastic agents (Nguyen et al., 1990).

3. Organic Synthesis and Medicinal Chemistry

The compound and its derivatives are explored in organic synthesis and medicinal chemistry. One study presented a facile synthesis of fluorinated benzofuro- and benzothieno[2,3-b]pyridines, α-carbolines, and nucleosides containing the α-carboline framework, demonstrating the versatility of this compound in creating various molecular structures (Iaroshenko et al., 2009).

4. Antitubercular Activity

Certain derivatives of 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride have been evaluated for their antitubercular activity. A study on novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles found one compound to be particularly active against Mycobacterium tuberculosis, both in its standard and multi-drug-resistant forms (Karthikeyan et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRAOBXXXLBTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC=C3F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride

CAS RN

1258639-83-6
Record name 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
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6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
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6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
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6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
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6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
Reactant of Route 6
6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride

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